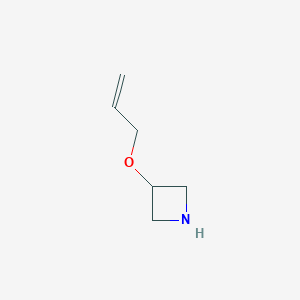

3-(Allyloxy)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-3-8-6-4-7-5-6/h2,6-7H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEPCOCPXFHKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Stereochemical Attributes of 3 Allyloxy Azetidine

Theoretical and Experimental Conformational Studies of Azetidine (B1206935) Rings

The conformational behavior of the azetidine ring has been elucidated through a combination of theoretical calculations and experimental techniques, such as gas-phase electron diffraction and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided valuable insights into the inherent flexibility of the four-membered ring and the factors that govern its preferred geometry.

Unlike the planar cyclobutane (B1203170), the azetidine ring is not flat. It adopts a puckered conformation to alleviate some of the torsional strain inherent in a four-membered ring. This puckering is characterized by a dihedral angle, which for the parent azetidine has been determined by gas-phase electron diffraction to be 37°. rsc.org The puckered conformation results in two non-equivalent axial and equatorial positions for substituents on the ring carbons.

The azetidine ring is not static; it undergoes a dynamic process of ring inversion, where one puckered conformation rapidly interconverts with its mirror image. This inversion process involves a higher-energy planar transition state. The energy barrier to this inversion is relatively low, allowing for rapid conformational changes at room temperature.

The presence of substituents on the azetidine ring can significantly influence its conformational equilibrium. The size and electronic properties of the substituent, as well as its position on the ring, play a crucial role in determining the preferred puckered conformation.

Substituents generally prefer to occupy the equatorial position to minimize steric interactions with the other ring atoms and substituents. However, electronic effects can sometimes override steric considerations. For instance, a computational study on fluorinated azetidine derivatives demonstrated that a fluorine atom, when the nitrogen is protonated, prefers a conformation where it is closer to the positively charged nitrogen atom, despite increased steric hindrance. researchgate.net This was attributed to a favorable charge-dipole interaction between the C-F bond and the cationic nitrogen center. researchgate.net

The nature of the substituent on the nitrogen atom also has a profound effect on the ring's conformation and stability. N-aryl substituents, for example, can influence the electronic character of the nitrogen atom through conjugation, which in turn affects the ring's stability and susceptibility to ring-opening reactions. nih.gov Studies on N-substituted azetidines have shown that electron-withdrawing groups can alter the pKa of the azetidine nitrogen and influence its reactivity. nih.gov

The following table summarizes the calculated pKa values and observed stability for a series of N-substituted azetidines, highlighting the influence of the N-substituent on the electronic properties of the azetidine ring.

| Compound | N-Substituent | Calculated pKa | T1/2 (pH 1.8) |

| 1 | 2-pyridyl | 0.5 | > 48 h |

| 2 | 3-pyridyl | -1.1 | > 48 h |

| 3 | 4-pyridyl | -1.1 | > 48 h |

| 4 | Phenyl | 1.8 | 2.5 h |

| 5 | 4-methoxyphenyl | 1.9 | 1.5 h |

| 6 | 4-cyanophenyl | 0.5 | < 5 min |

Data sourced from a study on the intramolecular ring-opening decomposition of aryl azetidines. nih.gov

Stereochemical Implications of the Allyloxy Moiety on Azetidine Ring System

In the case of 3-(allyloxy)azetidine (B1392432), the allyloxy group at the C3 position introduces an additional layer of complexity to the conformational analysis. The allyloxy group itself has conformational freedom due to rotation around the C-O and C-C single bonds.

The preferred conformation of the azetidine ring will be a balance between minimizing steric hindrance involving the allyloxy group and the rest of the ring. It is expected that the allyloxy group will preferentially occupy the equatorial position to avoid steric clashes with the axial hydrogens at C2 and C4.

Intramolecular Interactions and Their Role in Stabilizing Conformations (e.g., Hydrogen Bonding)

Intramolecular interactions can play a significant role in stabilizing specific conformations of substituted azetidines. In this compound, the potential for intramolecular hydrogen bonding exists, particularly if the nitrogen atom is protonated or substituted with a hydrogen-bond donating group.

An intramolecular hydrogen bond could form between the nitrogen atom (or a substituent on the nitrogen) and the oxygen atom of the allyloxy group. For such an interaction to occur, the molecule would need to adopt a specific conformation that brings these two atoms into close proximity. This could potentially favor a particular puckered conformation of the azetidine ring and restrict the conformational freedom of the allyloxy side chain.

Computational Chemistry and Mechanistic Investigations of 3 Allyloxy Azetidine Reactivity

Ab Initio and Density Functional Theory (DFT) Calculations on Molecular Structure and Energetics

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to model molecular systems. cityu.edu.hkrsc.org These calculations provide fundamental information about the electronic structure, geometry, and energy of molecules like 3-(Allyloxy)azetidine (B1392432).

Molecular Structure: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), can predict the optimized geometry of this compound. irjweb.comresearchgate.net These calculations determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional arrangement. For instance, the puckering of the azetidine (B1206935) ring and the orientation of the allyloxy substituent are key structural parameters that can be accurately modeled.

Energetics: The energetic properties of this compound, including its heat of formation and strain energy, can be determined through high-level ab initio methods like Coupled-Cluster with Single and Double and Perturbative Triple Excitations (CCSD(T)) extrapolated to the complete basis set (CBS) limit. cityu.edu.hk These calculations are crucial for understanding the thermodynamic stability of the molecule and the feasibility of its synthetic routes. The inherent ring strain of the azetidine core, estimated to be around 26 kcal/mol, is a significant factor in its reactivity. researchgate.net

Below is a table summarizing typical data obtained from DFT calculations for a substituted azetidine derivative.

| Parameter | Calculated Value | Method/Basis Set |

| Bond Length (C-N) | 1.47 Å | B3LYP/6-311G++(d,p) |

| Bond Angle (C-N-C) | 88.5° | B3LYP/6-311G++(d,p) |

| Dihedral Angle (H-C-C-O) | Variable (conformer dependent) | B3LYP/6-311G++(d,p) |

| HOMO Energy | -6.5 eV | B3LYP/6-311G++(d,p) |

| LUMO Energy | 1.2 eV | B3LYP/6-311G++(d,p) |

| Dipole Moment | 2.1 D | B3LYP/6-311G++(d,p) |

This table presents hypothetical yet representative data for a substituted azetidine based on typical computational outputs.

Mechanistic Elucidation of Synthetic Pathways and Reactions

Computational modeling is instrumental in mapping out the step-by-step mechanisms of chemical reactions.

The synthesis of azetidines often involves overcoming significant activation barriers due to ring strain. bham.ac.uk Transition state theory, in conjunction with computational methods, allows for the identification and characterization of transition state structures—the highest energy points along a reaction pathway.

For reactions like the intramolecular cyclization to form the azetidine ring, computational analysis can map the entire reaction coordinate, revealing the energy profile from reactants to products. For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, DFT calculations showed that the transition state leading to the azetidine product is significantly lower in energy than the one leading to the competing pyrrolidine (B122466) product, explaining the observed regioselectivity. frontiersin.orgfrontiersin.org Similarly, in photochemical reactions, computational models can describe the step-wise Norrish type I cleavage that leads to reactive intermediates. nih.govresearchgate.net

Many reactions involving this compound may proceed through short-lived, highly reactive intermediates such as radicals or carbocations. Computational studies can provide detailed electronic and geometric information about these transient species.

For instance, in radical-based functionalizations of azetidines, DFT calculations can model the structure and stability of the radical intermediates formed. chemrxiv.org These models help to understand the factors that influence the subsequent reaction steps, such as addition to an alkene. chemrxiv.org In the context of photo-oxidation or photoreduction, computational studies have been used to investigate the ring-opening of azetidine derivatives, modeling the charged radical intermediates and their reaction profiles. mdpi.com The generation of ylide intermediates from the photochemical decarbonylation of azetidinones has also been computationally modeled, showing them to be high-energy but kinetically stable species. nih.gov

Prediction of Regio- and Stereoselectivity in Azetidine Transformations

Computational chemistry is a powerful predictive tool for understanding the selectivity of chemical reactions.

Regioselectivity: In reactions where multiple sites on the this compound molecule could react, computational modeling can predict the most likely outcome. For instance, in the ring-opening of unsymmetrically substituted azetidines, DFT calculations can determine the activation energies for nucleophilic attack at different carbon atoms of the ring, thereby predicting the regioselectivity. researchgate.net The regioselectivity of cyclization reactions, such as the formation of azetidines versus pyrrolidines, can also be rationalized through computational analysis of the respective transition states. frontiersin.orgfrontiersin.org

Stereoselectivity: The stereochemical outcome of reactions involving this compound can also be predicted. For example, in the synthesis of cis-2,4-disubstituted azetidine-3-ones, computational models can explain the high stereoselectivity by analyzing the transition state, which favors an anti-relationship between bulky groups. acs.org Similarly, the diastereoselectivity of cyclization reactions can be dependent on the nature of substituents, and computational models can elucidate the underlying steric and electronic reasons. acs.org

The following table illustrates how computational data can be used to predict selectivity in a hypothetical reaction of this compound.

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |

| Regioselectivity: Attack at C2 | 25.3 | |

| Regioselectivity: Attack at C4 | 21.8 | Attack at C4 |

| Stereoselectivity: cis Product | 22.5 | |

| Stereoselectivity: trans Product | 21.8 | trans Product |

This table is a hypothetical representation to illustrate the predictive power of computational chemistry.

Conformational Landscape Exploration and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, can significantly influence its reactivity.

Conformational Analysis: this compound can exist in various conformations due to the flexibility of the allyloxy side chain and the puckering of the azetidine ring. Computational methods can be used to perform a systematic search for all possible low-energy conformations. imperial.ac.ukufms.br This analysis helps to identify the most populated conformations under given conditions, which are likely the ones that participate in chemical reactions.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. researchgate.netresearchgate.net For this compound, MD simulations can show how the molecule moves and changes its shape in a solvent environment at a particular temperature. researchgate.net These simulations can reveal the accessibility of different reactive sites and the conformational changes that may occur during a reaction. In the context of drug design, MD simulations are used to study the interaction of azetidine-containing ligands with their biological targets, providing insights into binding stability and dynamics. researchgate.netresearchgate.netnih.govnih.gov

Future Perspectives and Emerging Research Directions for 3 Allyloxy Azetidine

Innovations in Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which aim to design chemical processes that minimize environmental impact, are increasingly influencing the synthesis of complex molecules like 3-(allyloxy)azetidine (B1392432). researchgate.netsphinxsai.comijnc.ir Future research will likely focus on developing more sustainable and efficient synthetic routes that adhere to these principles.

Key areas of innovation include:

Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product is a core tenet of green chemistry. researchgate.net Future syntheses of this compound will likely move away from methods that generate significant waste.

Safer Solvents and Auxiliaries: The use of hazardous solvents is a major concern in traditional organic synthesis. Research is ongoing to replace these with safer alternatives, such as water, supercritical fluids, or biodegradable solvents. researchgate.net

Renewable Feedstocks: The chemical industry is exploring the use of renewable resources, such as biomass, to produce valuable chemicals. ijnc.irijsetpub.com Future synthetic strategies for this compound may utilize starting materials derived from these sustainable sources.

Catalysis: The development of highly efficient and selective catalysts is crucial for green chemistry. ijnc.irijsetpub.com This includes both biocatalysts, like enzymes, and chemocatalysts that can operate under mild conditions and be easily recycled.

A promising approach for the sustainable synthesis of functionalized azetidines involves strain-release-driven reactions. bris.ac.uk For instance, the reaction of azabicyclo[1.1.0]butane with various reagents can provide rapid access to a diverse range of substituted azetidines. bris.ac.uk This strategy often proceeds with high efficiency and can be adapted for the synthesis of complex structures.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is essential for predicting its reactivity and designing new applications. Advanced spectroscopic and structural characterization techniques will play a pivotal role in this endeavor.

| Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the connectivity and stereochemistry of the molecule. researchgate.net |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. acs.org |

| Infrared (IR) and Raman Spectroscopy | Identifies functional groups present in the molecule and provides insights into vibrational modes. researchgate.net |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation patterns, aiding in structural elucidation. |

| Computational Chemistry | Quantum chemical methods can be used to predict spectroscopic properties, geometries, and electronic structures. researchgate.netmdpi.com |

For example, detailed NMR studies can help elucidate the conformation of the azetidine (B1206935) ring, which is known to be puckered. acs.org X-ray crystallography can provide definitive proof of the stereochemistry of substituted azetidines. mdpi.com The combination of these experimental techniques with theoretical calculations will provide a comprehensive picture of the structure and properties of this compound.

Integration with High-Throughput Experimentation and Automated Synthesis

High-throughput experimentation (HTE) and automated synthesis are powerful tools for accelerating the discovery and optimization of new chemical reactions and molecules. chemrxiv.orgnih.gov The integration of these technologies into the study of this compound will enable the rapid exploration of its chemical space.

Automated synthesis platforms can be used to prepare large libraries of this compound derivatives with diverse substituents. chemrxiv.org These libraries can then be screened using high-throughput methods to identify compounds with desired properties, such as biological activity or specific material characteristics. nih.gov This approach significantly speeds up the discovery process compared to traditional, manual methods.

One example of HTE is the use of microdroplet-based synthesis, where reactions are carried out in tiny droplets, allowing for a massive number of experiments to be performed in parallel. chemrxiv.org This technique has been shown to be effective for the rapid synthesis and screening of bioactive molecules. chemrxiv.org

Exploration of Novel Reactivity Modes and Catalytic Systems

The allyloxy group in this compound provides a versatile handle for a wide range of chemical transformations. Future research will undoubtedly focus on exploring novel reactivity modes and developing new catalytic systems to exploit this functionality.

Some potential areas of exploration include:

Palladium-Catalyzed Reactions: The allyl group can participate in various palladium-catalyzed reactions, such as allylic substitution and cross-coupling reactions. google.com These reactions can be used to introduce a wide variety of substituents at the 3-position of the azetidine ring.

Metathesis Reactions: Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds. ethz.ch The allyl group in this compound could potentially be used in RCM reactions to construct more complex heterocyclic systems.

Cycloaddition Reactions: The double bond of the allyl group can participate in cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, to form new ring systems. acs.orgacs.org

Asymmetric Catalysis: The development of enantioselective catalytic systems will be crucial for the synthesis of chiral this compound derivatives with specific biological activities.

The azetidine ring itself can also exhibit interesting reactivity. For example, under certain conditions, the ring can be opened to provide access to functionalized acyclic compounds. mdpi.com

Theoretical Advancements in Predicting Azetidine Properties and Reactions

Theoretical and computational chemistry are becoming increasingly important tools for understanding and predicting the properties and reactivity of molecules. patsnap.comeurekalert.org In the context of this compound, theoretical advancements will contribute to several key areas.

Quantum chemical calculations can be used to:

Predict Spectroscopic Properties: As mentioned earlier, theoretical calculations can aid in the interpretation of experimental spectra. researchgate.net

Determine Reaction Mechanisms: Computational modeling can be used to elucidate the detailed mechanisms of reactions involving this compound, including the identification of transition states and intermediates. mdpi.com This information is invaluable for optimizing reaction conditions and designing new reactions.

Predict Reactivity: Theoretical methods can be used to predict the most likely sites of reaction and the stereochemical outcome of reactions. patsnap.comeurekalert.org

Design Novel Molecules: Computational screening can be used to design new this compound derivatives with specific desired properties before they are synthesized in the lab.

For instance, theoretical studies have been used to investigate the photo-oxidation and photoreduction of azetidine derivatives, providing insights into their potential applications in areas like DNA repair. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 3-(Allyloxy)azetidine, and what key reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via intramolecular aminolysis of epoxides , catalyzed by Lewis acids such as La(OTf)₃, which promotes regioselective ring closure . Alternatively, nucleophilic substitution between azetidine precursors and allyloxy-containing electrophiles (e.g., allyl bromides) under basic conditions (e.g., K₂CO₃ in DMF) is effective . Key factors include:

Q. How does the allyloxy substituent affect the azetidine ring's reactivity in nucleophilic substitution reactions?

- Methodological Answer : The allyloxy group introduces electronic and steric effects :

- Electronic effects : The electron-donating nature of the allyloxy group increases azetidine ring strain, enhancing reactivity toward electrophiles (e.g., acyl chlorides) .

- Steric effects : The bulky allyl group directs substitution to less hindered positions (e.g., N-alkylation at the azetidine nitrogen) .

Comparative studies with 3-(4-Fluoro-3-methylphenoxy)azetidine show that substituent size and electronegativity significantly alter reaction pathways .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR :

- Azetidine protons: δ 3.5–4.5 ppm (multiplet for N-CH₂).

- Allyloxy methylene protons: δ 5.0–5.5 ppm (doublet of doublets for CH₂=CH-) .

- IR spectroscopy : C-O-C stretches (1100 cm⁻¹) and N-H bends (1600 cm⁻¹) confirm functional groups .

- Mass spectrometry (MS) : Molecular ion peak (m/z ~127 for C₆H₁₁NO) and fragmentation patterns validate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Discrepancies often arise from:

- Substituent positional isomerism : Meta vs. para substituents (e.g., 3-(4-Fluorophenoxy) vs. 3-(3-Fluorophenoxy) derivatives) exhibit varying bioactivity due to steric and electronic differences .

- Assay variability : Standardize conditions (e.g., pH, cell lines) and validate purity via HPLC (>95%) .

- Orthogonal assays : Use surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What strategies optimize the regioselectivity of azetidine ring-opening reactions in this compound derivatives for targeted drug synthesis?

- Methodological Answer :

- Catalyst modulation : La(OTf)₃ favors ring-opening at the β-position, while Pd(PPh₃)₄ enables γ-selective cross-coupling .

- Solvent effects : Dichloromethane (DCM) minimizes side reactions compared to THF .

- Continuous flow reactors : Enhance reproducibility and scalability for gram-scale synthesis .

Q. How do electronic and steric effects of the allyloxy group influence the binding affinity of this compound derivatives to biological targets?

- Methodological Answer :

- Electronic effects : The allyloxy group’s conjugated π-system engages in π-π stacking with aromatic residues (e.g., tyrosine in enzyme active sites) .

- Steric effects : Bulky substituents reduce binding pocket accessibility. Compare IC₅₀ values of this compound with 3-(4-Bromo-3-chlorophenoxy)azetidine to quantify steric contributions .

- Computational modeling : Density functional theory (DFT) calculates frontier molecular orbitals to predict interaction hotspots .

Q. What computational methods are validated for predicting the conformational dynamics of this compound in solution-phase studies?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use AMBER force fields to model azetidine ring puckering and allyloxy group rotation in explicit solvent (e.g., water) .

- DFT calculations : B3LYP/6-31G* basis sets predict ground-state conformers and transition barriers .

- Validation : Compare predicted NMR chemical shifts (e.g., δ 5.2 ppm for allyl protons) with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.